molecular formula C7H5F3OS B063200 4-(Trifluoromethoxy)thiophenol CAS No. 169685-29-4

4-(Trifluoromethoxy)thiophenol

Cat. No.: B063200
CAS No.: 169685-29-4
M. Wt: 194.18 g/mol
InChI Key: JHVNSRJPBXPZJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethoxy)thiophenol can be synthesized through several methods. One common approach involves the trifluoromethoxylation of thiophenol derivatives. This process typically requires the use of trifluoromethoxylating reagents under controlled conditions. For example, the reaction of 4-bromothiophenol with trifluoromethoxy anion sources in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can react with the trifluoromethoxy group under appropriate conditions.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)thiophenol involves its interaction with various molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The thiol group can form covalent bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)thiophenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

4-(Trifluoromethoxy)thiophenol is unique due to the presence of both the trifluoromethoxy and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both functionalities are required .

Properties

IUPAC Name

4-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVNSRJPBXPZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380492
Record name 4-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169685-29-4
Record name 4-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Zinc powder (3.1 g) was added to a suspension of p-trifluoromethoxybenzenesulfonyl chloride (1.36 ml) in concentrated sulfuric acid (3.4 ml) and water (20 ml), and the suspension was stirred at 0° C. for 18 hours and heated under reflux for 6 hours. The mixture was added with ethyl acetate, washed with water, saturated aqueous solution of sodium hydrogen carbonate, and saturated brine, and then concentrated under reduced pressure to give p-trifluoromethoxybenzenethiol (0.73 g, 47%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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